1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-
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Overview
Description
1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the oxadiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1,3,4-oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of hydrazides with carbon disulfide in the presence of an alkali, followed by cyclization to form the oxadiazole ring . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels .
Chemical Reactions Analysis
1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- involves the inhibition of key enzymes and proteins. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing cancer cell proliferation . It also interacts with various molecular targets, including nucleic acids and globular proteins, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, such as 1,2,4-oxadiazole and 1,3,4-thiadiazole. Compared to these compounds, 1,3,4-oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- exhibits unique properties, such as higher thermal stability and specific biological activities . This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Biological Activity
1,3,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- is a notable derivative that exhibits promising pharmacological properties. This article reviews the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer effects based on various studies.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring fused with a pyrrolo[2,3-b]pyridine moiety. This unique structure contributes to its biological potency.
Antimicrobial Activity
- General Findings : Numerous studies have reported the antimicrobial efficacy of 1,3,4-oxadiazole derivatives. A study highlighted that compounds containing the oxadiazole ring exhibited significant antibacterial activity against Mycobacterium bovis and other pathogens such as Escherichia coli and Staphylococcus aureus .
-
Specific Studies :
- Dhumal et al. (2016) demonstrated that oxadiazole derivatives exhibited strong antitubercular activity through inhibition of the enoyl reductase enzyme (InhA), crucial for mycolic acid biosynthesis .
- A recent study evaluated the antibacterial effects of synthesized derivatives against Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentration (MIC) values ranging from 10.8 to 140.7 μM .
Compound | Target Bacteria | MIC (μM) |
---|---|---|
1 | E. coli | 10.8 |
2 | S. aureus | 111.3 |
3 | P. aeruginosa | 140.7 |
Anti-inflammatory Activity
The compound has shown potential as a selective COX-2 inhibitor, which is crucial for managing inflammation-related conditions. In vitro assays indicated that certain derivatives possess superior affinity towards COX-2 compared to COX-1, suggesting a targeted anti-inflammatory effect .
Anticancer Activity
Research has indicated that oxadiazole derivatives can exhibit anticancer properties through various mechanisms:
- HDAC Inhibition : Some studies have linked oxadiazole derivatives to inhibition of histone deacetylases (HDACs), which play a role in cancer cell proliferation .
- Cell Line Studies : In vitro studies on cancer cell lines revealed that these compounds could induce apoptosis and inhibit cell growth in various cancer types .
Case Studies
- In Vivo Studies : A study involving rat models demonstrated that specific oxadiazole derivatives significantly reduced inflammation markers and improved liver and kidney function during induced inflammatory states .
- Molecular Docking Studies : Computational studies have shown strong binding affinities of these compounds to target proteins involved in bacterial resistance mechanisms and cancer pathways, supporting their potential as therapeutic agents .
Properties
Molecular Formula |
C10H7ClN4O2 |
---|---|
Molecular Weight |
250.64 g/mol |
IUPAC Name |
[5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]methanol |
InChI |
InChI=1S/C10H7ClN4O2/c11-8-5-1-2-12-9(5)13-3-6(8)10-15-14-7(4-16)17-10/h1-3,16H,4H2,(H,12,13) |
InChI Key |
PJJPJHZKYYJZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C3=NN=C(O3)CO |
Origin of Product |
United States |
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